N-methyl-1-propylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-propylpyrrolidin-3-amine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of N-methyl-1-propylpyrrolidin-3-amine can be achieved through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone, an azide, or an azomethine ylide with a dipolarophile, typically an olefin . This method allows for regio- and stereoselective formation of the pyrrolidine ring. Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields .
Chemical Reactions Analysis
N-methyl-1-propylpyrrolidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield secondary amines .
Scientific Research Applications
N-methyl-1-propylpyrrolidin-3-amine has several scientific research applications. It is used in drug development, catalysis, and organic synthesis due to its unique structure and properties. In medicinal chemistry, pyrrolidine derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound’s versatility makes it a valuable tool in various research fields.
Mechanism of Action
The mechanism of action of N-methyl-1-propylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. Pyrrolidine derivatives often exhibit biological activity by binding to receptors or enzymes, thereby modulating their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-1-propylpyrrolidin-3-amine can be compared to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activity and chemical properties. The unique combination of the N-methyl and propyl groups in this compound distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-methyl-1-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-3-5-10-6-4-8(7-10)9-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
UHQBKMDJODUIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.